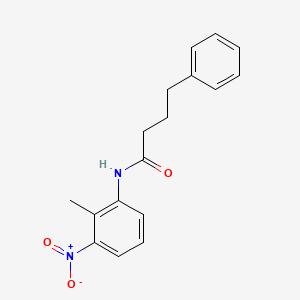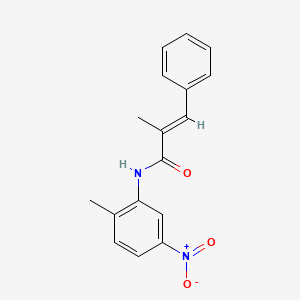
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNPA belongs to the class of amides and has a molecular formula of C18H19N2O3.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide is not fully understood, but research suggests that it acts by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of neurotransmitter activity in the brain, and the prevention of beta-amyloid plaque formation. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has several advantages for use in laboratory experiments, including its relatively simple synthesis method, its low toxicity, and its potential applications in the treatment of various diseases. However, N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide also has some limitations, including its low solubility in water and its limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide, including further studies on its mechanism of action, its potential applications in the treatment of other diseases, and the development of more effective methods for synthesizing and purifying N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide. Additionally, research could explore the use of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide can be synthesized through a series of chemical reactions involving the condensation of 2-methyl-3-nitroaniline and 4-phenylbutyric acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol. The resulting product is then purified through recrystallization to obtain pure N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has anticancer properties and can inhibit the growth of cancer cells. N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has also been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-15(10-6-11-16(13)19(21)22)18-17(20)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSOXLIYZFKMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)


![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)



![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)